molecular formula C11H13NO2 B13943237 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone

3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone

Cat. No.: B13943237
M. Wt: 191.23 g/mol
InChI Key: VQKDCCCCXOXFLA-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-alkylated anilines: This involves the reaction of N-alkylated anilines with suitable reagents to form the quinolinone ring.

    Hydroxyethylation: Introduction of the hydroxyethyl group can be achieved through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives with higher oxidation states.

    Reduction: Reduction of the quinolinone ring to form dihydroquinolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinolinone N-oxides.

    Reduction: Formation of tetrahydroquinolinones.

    Substitution: Formation of various substituted quinolinones.

Scientific Research Applications

3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone would depend on its specific biological activity. Generally, quinolinones can interact with various molecular targets, such as:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: The parent compound with a similar core structure.

    Hydroxyquinolinone: Compounds with hydroxyl groups on the quinolinone ring.

    Dihydroquinolinone: Compounds with reduced quinolinone rings.

Uniqueness

3,4-Dihydro-7-(2-hydroxyethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxyethyl group, which can impart specific biological activities and chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H13NO2/c13-6-5-8-1-2-9-3-4-11(14)12-10(9)7-8/h1-2,7,13H,3-6H2,(H,12,14)

InChI Key

VQKDCCCCXOXFLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)CCO

Origin of Product

United States

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